molecular formula C14H11N3O2S B11102676 2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one

2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one

Cat. No.: B11102676
M. Wt: 285.32 g/mol
InChI Key: BDMKMSSYMHTMNQ-KHPPLWFESA-N
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Description

2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one is a heterocyclic compound that combines indole and thiazolopyrimidine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one typically involves the condensation of indole derivatives with thiazolopyrimidine precursors. One common method includes the reaction of 2-(2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters with appropriate thiazolopyrimidine derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the indole or thiazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced indole or thiazolopyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as electronic or photonic applications. Its heterocyclic structure provides a versatile platform for material science research.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s structure allows it to fit into specific binding pockets, disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-1,2-dihydroindol-3-ylidene)acetic acid esters
  • Thiazolopyrimidine derivatives
  • Indole derivatives

Uniqueness

Compared to similar compounds, 2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one stands out due to its combined indole and thiazolopyrimidine structure, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with molecular targets.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

(2Z)-2-(2-oxo-1H-indol-3-ylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C14H11N3O2S/c18-12-10(8-4-1-2-5-9(8)16-12)11-13(19)17-7-3-6-15-14(17)20-11/h1-2,4-5H,3,6-7H2,(H,16,18)/b11-10-

InChI Key

BDMKMSSYMHTMNQ-KHPPLWFESA-N

Isomeric SMILES

C1CN=C2N(C1)C(=O)/C(=C/3\C4=CC=CC=C4NC3=O)/S2

Canonical SMILES

C1CN=C2N(C1)C(=O)C(=C3C4=CC=CC=C4NC3=O)S2

Origin of Product

United States

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